molecular formula C7H4BrF3OS B13911856 3-Bromo-4-trifluoromethoxybenzenethiol CAS No. 1208076-75-8

3-Bromo-4-trifluoromethoxybenzenethiol

Cat. No.: B13911856
CAS No.: 1208076-75-8
M. Wt: 273.07 g/mol
InChI Key: IJWPUOUJWAWQFQ-UHFFFAOYSA-N
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Description

3-Bromo-4-trifluoromethoxybenzenethiol is an organosulfur compound with the molecular formula C7H4BrF3OS It is characterized by the presence of a bromine atom, a trifluoromethoxy group, and a thiol group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-trifluoromethoxybenzenethiol typically involves the introduction of the trifluoromethoxy group and the thiol group onto a bromobenzene derivative. One common method includes the following steps:

    Bromination: Starting with a suitable benzene derivative, bromination is carried out using bromine or a brominating agent to introduce the bromine atom at the desired position on the benzene ring.

    Trifluoromethoxylation: The trifluoromethoxy group is introduced using a reagent such as trifluoromethanol in the presence of a base or a catalyst.

    Thiol Introduction: The thiol group is introduced by reacting the intermediate compound with a thiolating agent, such as thiourea or hydrogen sulfide, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-trifluoromethoxybenzenethiol undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or alkoxides, under appropriate conditions.

    Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: The compound can undergo reduction reactions, particularly the reduction of the bromine atom to form the corresponding benzene derivative.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or ammonia in solvents such as ethanol or water.

    Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like ether or tetrahydrofuran.

Major Products Formed

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of disulfides or sulfonic acids.

    Reduction: Formation of reduced benzene derivatives.

Scientific Research Applications

3-Bromo-4-trifluoromethoxybenzenethiol has several scientific research applications, including:

    Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.

    Material Science: Employed in the development of novel materials with specific properties, such as polymers and coatings.

    Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals due to its unique chemical properties.

    Biological Studies: Used in studies involving enzyme inhibition and protein modification.

Mechanism of Action

The mechanism of action of 3-Bromo-4-trifluoromethoxybenzenethiol involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to various targets.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-(trifluoromethoxy)benzene: Similar structure but lacks the thiol group.

    3-Bromo-4-methoxybenzenethiol: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    3-Bromo-4-fluorobenzotrifluoride: Similar structure but with a fluorine atom instead of a thiol group.

Uniqueness

3-Bromo-4-trifluoromethoxybenzenethiol is unique due to the presence of both the trifluoromethoxy group and the thiol group on the same benzene ring. This combination of functional groups imparts distinct chemical properties, such as enhanced reactivity and potential for diverse applications in various fields.

Properties

CAS No.

1208076-75-8

Molecular Formula

C7H4BrF3OS

Molecular Weight

273.07 g/mol

IUPAC Name

3-bromo-4-(trifluoromethoxy)benzenethiol

InChI

InChI=1S/C7H4BrF3OS/c8-5-3-4(13)1-2-6(5)12-7(9,10)11/h1-3,13H

InChI Key

IJWPUOUJWAWQFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S)Br)OC(F)(F)F

Origin of Product

United States

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